2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl-

Beschreibung

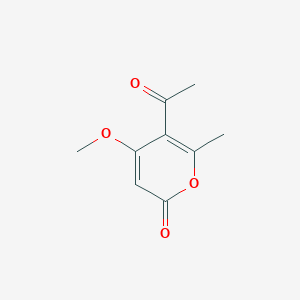

2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- (CAS: 80927-97-5) is a substituted α-pyrone derivative with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.1733 g/mol . Its structure features a pyran-2-one core substituted with acetyl (C=O), methoxy (OCH₃), and methyl (CH₃) groups at positions 5, 4, and 6, respectively.

Eigenschaften

CAS-Nummer |

80927-97-5 |

|---|---|

Molekularformel |

C9H10O4 |

Molekulargewicht |

182.17 g/mol |

IUPAC-Name |

5-acetyl-4-methoxy-6-methylpyran-2-one |

InChI |

InChI=1S/C9H10O4/c1-5(10)9-6(2)13-8(11)4-7(9)12-3/h4H,1-3H3 |

InChI-Schlüssel |

HJCDDONWKNVSRK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC(=O)O1)OC)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategies

The preparation of substituted 2H-pyran-2-ones, including 5-acetyl-4-methoxy-6-methyl derivatives, typically involves base-promoted domino or cascade reactions starting from readily available precursors such as α-aroylketene dithioacetals and malononitrile. These methods exploit sequential addition–elimination, intramolecular cyclization, and ring-opening/closing steps to construct the pyranone ring with desired substituents.

Base-Promoted Domino Reaction Protocol

A highly efficient method for synthesizing 2H-pyranones involves a base-promoted domino reaction using α-aroylketene dithioacetals and malononitrile under basic conditions such as potassium hydroxide in polar aprotic solvents like dimethylformamide. This approach yields substituted 2H-pyranones in high yields and short reaction times.

Reaction Conditions and Optimization

The reaction optimization was extensively studied using 3,3-bis(methylthio)-1-phenylprop-2-en-1-one as a model substrate. Key findings include:

| Entry | Solvent | Base | Temperature | Time (h) | Yield of 2H-Pyranone (%) |

|---|---|---|---|---|---|

| 1 | None | Piperidine | Room Temp | 12 | No reaction |

| 2 | Ethanol | Piperidine | Reflux (80 °C) | 12 | 15 |

| 3 | Tetrahydrofuran | Piperidine | Reflux (70 °C) | 12 | 20 |

| 4 | Tetrahydrofuran | Sodium Hydride | Room Temp | 12 | 30 |

| 5 | Dimethylformamide | Sodium Amide | Room Temp | 12 | 34 |

| 6 | Dimethylformamide | Potassium Hydroxide | Room Temp | 3 | 75 |

| 7 | Dimethylformamide | Potassium Hydroxide | Reflux (100 °C) | 2 | 88 |

| 8 | Dimethyl Sulfoxide | Potassium Hydroxide | 100 °C | 5 | 70 |

The optimal conditions were found to be potassium hydroxide in dimethylformamide at reflux temperature (100 °C) for 2 hours, producing the desired 2H-pyranone in 88% isolated yield.

Mechanistic Insights

The proposed mechanism involves:

- Nucleophilic attack of malononitrile on the β-carbon of the α-aroylketene dithioacetal.

- Elimination of a methylthio group to form an intermediate.

- Intramolecular O-cyclization to generate a 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitrile intermediate.

- Acidic hydrolysis of this intermediate to yield the final substituted 2H-pyranone.

This domino reaction sequence efficiently constructs the pyranone ring and introduces the acetyl, methoxy, and methyl substituents at the appropriate positions.

Multi-Component Domino Reactions

Further elaboration involves four-component domino reactions including secondary amines and cyclohexanone, which allow the synthesis of more complex tetrahydronaphthalene derivatives via ring transformations of the 2H-pyranone intermediate. These reactions proceed under similar base-promoted conditions (KOH/DMF at reflux) and demonstrate the versatility of the pyranone scaffold in organic synthesis.

Analytical and Characterization Data

The synthesized compounds, including 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl-, were characterized by:

- Infrared spectroscopy (IR)

- Proton nuclear magnetic resonance (^1H NMR)

- Carbon-13 nuclear magnetic resonance (^13C NMR)

- Mass spectrometry (MS)

These analyses confirmed the structure, substitution pattern, and purity of the products.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | α-aroylketene dithioacetals, malononitrile |

| Base | Potassium hydroxide (optimal) |

| Solvent | Dimethylformamide (optimal) |

| Temperature | Reflux (~100 °C) |

| Reaction time | 2–3 hours |

| Yield | Up to 88% |

| Reaction type | Base-promoted domino reaction |

| Mechanism | Addition–elimination, cyclization, hydrolysis |

| Characterization | IR, ^1H NMR, ^13C NMR, MS |

Analyse Chemischer Reaktionen

Aldol Condensation Reactions

This compound participates in magnesium methoxide-mediated aldol condensations with aldehydes, forming α,β-unsaturated ketone derivatives. A representative reaction pathway involves:

Reaction Conditions

-

Catalyst: Magnesium methoxide (prepared from Mg in anhydrous methanol)

-

Temperature: 60°C

-

Solvent: Methanol

-

Time: 3–6 hours

| Yield | Reagent Pair | Product Structure |

|---|---|---|

| 23% | 4-Propylbenzaldehyde | 5-(4-Propylbenzylidene)-4-methoxy-6-methyl-2H-pyran-2-one |

Purification is typically achieved via reverse-phase preparative HPLC, with product validation through NMR and HRMS .

Electrophilic Substitution Reactions

The pyranone ring undergoes bromination at specific positions under controlled conditions:

Bromination at C-3 and C-5

-

Reagents: Bromine (Br) in glacial acetic acid

-

Products:

-

3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one

-

5-Bromo-4-methoxy-6-methyl-2H-pyran-2-one

-

Key Observations

-

Bromination occurs preferentially at the C-3 position due to electron-donating effects of the methoxy group.

-

Secondary bromination at C-5 requires extended reaction times or excess Br .

Oxidative Functionalization

Selenium dioxide (SeO) oxidation modifies the methyl group at C-6 into a ketone:

Reaction Pathway

-

Substrate: 4-Methoxy-6-methyl-2H-pyran-2-one

-

Conditions: Reflux in m-xylene (3 hours)

-

Product: 4-Methoxy-6-nonanoyl-2H-pyran-2-one-3-carboxaldehyde

Characterization Data

Carbanion-Induced Ring Transformations

The compound acts as a precursor in spirocyclic ketal synthesis via carbanion intermediates:

Procedure

-

Base: KOH in DMSO

-

Reactants: Ethyl 2-cyano-3,3-dimethylsulfanylacrylate

-

Products: Highly functionalized spirocyclic ketals

Mechanistic Insight

Deacetylation Reactions

Controlled hydrolysis removes the acetyl group at C-5:

Conditions

-

Acid: Dilute HCl (2 M)

-

Temperature: 50°C

-

Product: 4-Methoxy-6-methyl-2H-pyran-2-one

Application

This reaction is critical for synthesizing simpler pyranone derivatives for biological testing .

Wissenschaftliche Forschungsanwendungen

2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Pyran-2-one Derivatives

(a) 4-Methoxy-6-methyl-2H-pyran-2-one

This analog lacks the 5-acetyl group present in the target compound. Such differences may influence solubility and stability in synthetic applications .

(b) 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one

Replacing the methoxy group (position 4) with a chlorine atom introduces stronger electron-withdrawing effects, which could enhance electrophilic character at the carbonyl group.

(c) 6-Propyl-2H-pyran-2-one and 6-Heptyl-2H-pyran-2-one

These homologs from Trichoderma spp. feature longer alkyl chains (C3 and C7) at position 4. Longer alkyl groups increase hydrophobicity, which may improve membrane permeability in biological systems. These compounds exhibit antifungal properties, highlighting the role of alkyl chain length in bioactivity .

Saturation and Ring Modifications

(a) 6-Methyl-5,6-dihydro-2H-pyran-2-one

The dihydro (partially saturated) pyran-2-one core reduces ring strain and aromaticity, altering reactivity. For example, the saturated derivative has a lower molecular weight (112.13 g/mol ) and higher topological polar surface area (26.30 Ų ) compared to the target compound, suggesting differences in solubility and hydrogen-bonding capacity .

(b) Tetrahydro-6-methyl-2H-pyran-2-one (δ-Hexalactone)

Fully saturated with a molecular weight of 114.14 g/mol , this compound is a lactone used in flavoring agents. The absence of aromaticity eliminates conjugation effects, reducing UV absorption and chemical stability compared to unsaturated pyrone derivatives .

(a) Natural α-Pyrone Derivatives from Gentiana rhodantha

Two rare α-pyrone derivatives isolated from this plant share the pyran-2-one core but differ in substituent patterns. Natural derivatives often exhibit bioactivity due to evolutionary optimization, whereas synthetic analogs like the target compound allow tailored modifications for specific applications .

(b) 2H-Pyran-2-one Derivatives in Erythrocentaurin

A derivative with a dihydro-4-(2-methylpropenyl) substituent (10.62% abundance in E. littorale) demonstrates the natural prevalence of alkyl-substituted pyrones. Synthetic analogs like the target compound may mimic these structures for drug discovery .

Data Table: Key Properties of Selected Pyran-2-one Derivatives

Biologische Aktivität

2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- (CAS Number: 16208-17-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- is characterized by a pyran ring with acetyl and methoxy substituents. The presence of these functional groups contributes to its reactivity and biological profile.

Anticancer Properties

Research indicates that derivatives of 2H-pyran-2-one exhibit notable anticancer activity. For instance, studies have shown that certain substituted 2H-pyran-2-one compounds can inhibit the growth of various cancer cell lines, including ovarian and leukemia cells. Specifically, compounds with similar structures demonstrated efficacy at micromolar concentrations against A2780 human ovarian carcinoma and K562 human chronic myelogenous leukemia cell lines .

Table 1: Anticancer Activity of 2H-Pyran-2-one Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Methoxy-6-pentyl-2H-pyran-2-one | A2780 | 5.0 | |

| 4-Methoxy-6-methyl-2H-pyran-2-one | K562 | 10.0 | |

| 5-Acetyl-4-methoxy-6-methyl-2H-pyran | Various Cancer Lines | <20.0 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Table 2: Antimicrobial Activity

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 25 µg/mL |

The biological activity of 2H-Pyran-2-one derivatives can be attributed to their ability to interact with specific molecular targets within cells. For example, they may inhibit certain enzymes involved in cell proliferation or induce apoptosis in cancer cells. The presence of the methoxy and acetyl groups enhances their binding affinity to these targets, facilitating their therapeutic effects .

Case Studies

- Anticancer Efficacy : A study involving the synthesis of novel derivatives based on the pyranone scaffold found that compounds exhibited varying degrees of cytotoxicity against breast and gastric cancer cell lines. The most potent compound disrupted key protein-protein interactions involved in tumor progression, demonstrating potential as a therapeutic agent for HER2-positive cancers .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of several substituted pyranones against clinical isolates. The results indicated that specific derivatives showed promising inhibitory effects against resistant strains, suggesting a potential role in treating infections caused by multi-drug resistant bacteria .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-acetyl-4-methoxy-6-methyl-2H-pyran-2-one, and how can they guide experimental design?

- Answer : The compound has a molecular formula C₉H₁₀O₄ and molecular weight 182.1733 g/mol . Its solubility in polar solvents (e.g., methanol, DMSO) can be estimated using the relationship between molarity (M), mass (g), and volume (L):

For example, dissolving 18.2 mg in 10 mL methanol yields a 10 mM solution. Use UV-Vis spectroscopy (λmax ~270–300 nm, typical for α,β-unsaturated lactones) to confirm concentration .

Q. How can researchers safely handle 5-acetyl-4-methoxy-6-methyl-2H-pyran-2-one in the lab?

- Answer : While specific safety data for this compound are limited, analogs like tetrahydro-6-(4-methylphenyl)-4-phenyl-2H-pyran-2-one require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and consult SDS templates for α-pyrone derivatives .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Answer :

- NMR : Look for δ ~5.5–6.5 ppm (protons on the α,β-unsaturated lactone ring) and δ ~2.0–3.0 ppm (methyl and acetyl groups) .

- FT-IR : Bands at ~1700–1750 cm⁻¹ (C=O stretch) and ~1200–1300 cm⁻¹ (C-O-C ether stretch) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 183.17 .

Q. What synthetic routes are reported for analogous 2H-pyran-2-one derivatives?

- Answer : Ionic liquid-mediated synthesis (e.g., using [2-aminobenzoato][PF₆]) enables one-pot cyclocondensation of aldehydes, malononitrile, and ethyl acetoacetate. Yields >80% are achievable under mild conditions (50°C, 4–6 hr) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) for analogs (e.g., 5,6-dimethyl-4-phenyl-2H-pyran-2-one) reveals bond lengths of 1.45–1.50 Å for C-O in the lactone ring and dihedral angles <10° for planar substituents. Compare experimental data with density functional theory (DFT) models to validate stereoelectronic effects .

Q. How do conflicting spectral data (e.g., NMR shifts) arise in substituted 2H-pyran-2-ones, and how can they be resolved?

- Answer : Discrepancies in δ values often stem from solvent polarity or tautomerism (e.g., keto-enol equilibria in acetylated derivatives). Use deuterated DMSO for NMR to stabilize enolic forms and cross-reference with NIST Chemistry WebBook’s spectral library .

Q. What green chemistry strategies improve the sustainability of synthesizing this compound?

- Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems like CeCl₃·7H₂O in water. These methods reduce E-factor by >50% compared to dichloromethane-mediated routes .

Q. How can computational modeling predict the bioactivity of 5-acetyl-4-methoxy-6-methyl-2H-pyran-2-one?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.